4-Methylisoquinoline-1,6-diamine
Description
4-Methylisoquinoline-1,6-diamine is an aromatic heterocyclic compound derived from the isoquinoline scaffold. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol. The structure consists of a fused benzene and pyridine ring system (isoquinoline core), substituted with a methyl group at position 4 and amino groups at positions 1 and 4.
Key features:
- Structural motif: Isoquinoline core with strategic functionalization.
- Synthesis: Typically synthesized via cyclization reactions or functional group modifications of pre-existing isoquinoline derivatives.
Properties
CAS No. |
918812-89-2 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methylisoquinoline-1,6-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
NBILLUNHXMRDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1C=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-1,6-diamine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . These reactions typically require strong acids or bases as catalysts and are prone to forming isomers and side products.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a raw material. The process includes fractional crystallization and selective extraction techniques to isolate the desired compounds . Advances in green chemistry have also led to the development of catalyst-free processes in water, which are more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinoline-1,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in nitrobenzene.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Scientific Research Applications
The applications of 4-Methylisoquinoline-1,6-diamine can be categorized into several key areas:
1. Antimicrobial Activity
- Mechanism : The compound has shown efficacy against various bacterial strains, including resistant strains. Its mechanism may involve inhibition of bacterial efflux pumps, which are critical for antibiotic resistance.
- Case Study : In a study evaluating its antibacterial properties, this compound demonstrated significant inhibition against Escherichia coli and Pseudomonas aeruginosa, outperforming traditional antibiotics in some instances .
2. Anticancer Properties
- Mechanism : The compound has been investigated for its ability to induce apoptosis in cancer cells. Its structural features allow it to interact with cellular pathways involved in cell survival and death.
- Case Study : In xenograft models of breast cancer, treatment with this compound resulted in a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg. This suggests potential as a therapeutic agent in cancer treatment .
3. Neuroprotective Effects
- Mechanism : Isoquinoline derivatives have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
- Case Study : Research indicated that compounds similar to this compound could mitigate neurotoxicity associated with MPTP-induced Parkinson's disease models .
Data Tables
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-1,6-diamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Isoquinoline-1,6-diamine (Non-Methylated Analog)
Isoquinoline-1,6-diamine (C₉H₉N₃) shares the same core structure as 4-Methylisoquinoline-1,6-diamine but lacks the methyl group at position 4 .
Research Findings :
- The methyl group in this compound increases molecular weight by ~14 g/mol and enhances lipophilicity (logP ~1.2 vs.
- The absence of the methyl group in isoquinoline-1,6-diamine may favor higher aqueous solubility, making it more suitable for hydrophilic applications .
Quinoline-Based Diamines: Primaquine-Related Compounds
Primaquine derivatives, such as 8-[(4-aminopentyl)amino]-6-methoxyquinoline (C₁₅H₂₂N₄O), share structural similarities with this compound but differ in core scaffold and substituents .
Research Findings :
- The quinoline core in primaquine derivatives positions the nitrogen atom differently, altering electronic properties and π-π stacking interactions compared to isoquinoline.
- The methoxy group in the quinoline analog may improve metabolic stability, while the aminopentyl chain enhances binding to heme targets in malaria parasites. In contrast, this compound’s compact structure could favor interactions with smaller enzymatic pockets .
Structural Isomerism: Quinoline vs. Isoquinoline
Quinoline and isoquinoline are structural isomers differing in nitrogen placement. This difference impacts:
- Electronic distribution: Isoquinoline’s nitrogen at position 2 creates a distinct dipole moment compared to quinoline’s position 1.
- Biological activity: Quinoline derivatives (e.g., chloroquine) often target heme detoxification in parasites, whereas isoquinoline derivatives may interact with DNA or kinase enzymes due to altered charge distribution.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-Methylisoquinoline-1,6-diamine is a heterocyclic compound that belongs to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl group at position 4 and two amino groups at positions 1 and 6. This unique substitution pattern contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| H-460 | 0.03 | Highly potent against lung cancer |
| HT-29 | 0.55 | Moderate potency |
| HepG2 | 0.33 | Effective against liver cancer |
| SGC-7901 | 1.24 | Notable activity against gastric cancer |
These findings suggest that the compound could serve as a lead for developing novel anticancer agents .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. It has been evaluated for its ability to inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting efflux pumps that confer resistance .
Toxicity Profile
While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity. Studies have reported that certain derivatives exhibit low toxicity in animal models:
- LD50 : Less than 25 mg/kg in mice after intravenous administration.
- Minimal Lethal Dose (MLD) : Less than 25 mg/kg for significant lethality in tested populations .
These findings highlight the importance of further investigations to optimize the compound's safety profile for clinical applications.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Neutropenic Mouse Model : The compound was tested in combination with levofloxacin against Pseudomonas aeruginosa. The combination therapy resulted in a significant reduction in bacterial load compared to either treatment alone .
- Antitumor Efficacy : In vivo studies showed that treatment with this compound led to tumor regression in murine models of cancer, demonstrating its potential as an effective therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methylisoquinoline-1,6-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitution, similar to imidazo[4,5-c]pyridine derivatives . Key variables include reagent stoichiometry (e.g., aryl boronic acids, amines), catalyst systems (e.g., PdCl₂(PPh₃)₂), and solvent choice (DMF or ethanol). For example, substituting 4-methoxybenzylamine increases steric hindrance, requiring higher temperatures (80–100°C) and longer reaction times (24–48 hours) to achieve >70% yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating solids with >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are primary tools. For instance, ¹H NMR spectra of analogous imidazo[4,5-c]pyridines show distinct aromatic proton shifts (δ 7.2–8.5 ppm) and amine proton resonances (δ 4.5–5.5 ppm) depending on substituents . X-ray crystallography may resolve ambiguities in regiochemistry, as seen in quinoline derivatives . Thermal stability is assessed via differential scanning calorimetry (DSC), with decomposition temperatures >200°C typical for related diamines .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives in Toll-like receptor (TLR) modulation?
- Methodological Answer : SAR studies on imidazo[4,5-c]pyridines reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-position enhance TLR7 binding affinity by 3–5 fold compared to electron-donating groups (e.g., -OCH₃) . To validate this for isoquinoline analogs, design dose-response assays (e.g., NF-κB luciferase reporter in HEK293 cells) and compare IC₅₀ values. Contradictions in activity data may arise from solvent polarity effects on compound solubility; use molecular dynamics simulations to model solvation-free energy .
Q. How does this compound behave under varying pH and temperature conditions, and what degradation pathways dominate?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) on similar diamines show hydrolysis of the imine bond as the primary degradation route under acidic conditions (pH ≤3) . Use HPLC-UV to monitor degradation products, and optimize formulation buffers (e.g., citrate-phosphate, pH 5–6) to minimize decomposition. For thermal stability, thermogravimetric analysis (TGA) reveals weight loss >2% at 150°C, suggesting storage below this threshold .
Q. What advanced analytical methods resolve contradictions in purity assessments of this compound?
- Methodological Answer : Discrepancies between GC (>95% purity) and NMR data (e.g., unassigned peaks) may indicate co-eluting impurities. Employ orthogonal techniques:
- LC-MS/MS with electrospray ionization (ESI+) to detect trace byproducts (e.g., mono-aminated intermediates).
- ²D NMR (COSY, HSQC) to assign overlapping signals, particularly in the aliphatic region (δ 1.0–4.0 ppm) .
- Elemental analysis to confirm C/H/N ratios within ±0.3% of theoretical values .
Q. Can computational modeling predict the photophysical properties of this compound derivatives for optoelectronic applications?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311G**) accurately model HOMO-LUMO gaps and dipole orientations. For example, carbazole-triazine hybrids achieve near-0 eV singlet-triplet energy splitting (ΔEₛₜ) for 100% photoluminescence quantum yield (PLQY), a strategy applicable to isoquinoline systems . Validate predictions via time-resolved fluorescence spectroscopy and compare experimental vs. computed λₑₘ (error margin <10 nm).
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from polymorphic forms or hydration states. For example, hexane-1,6-diamine adipate (AH salt) exhibits 10x higher solubility in water (≥50 mg/mL) than its free base due to ionic interactions . Characterize crystal forms via powder XRD and quantify solubility via shake-flask method (24-hour equilibration, HPLC quantification). Report solvent dielectric constants (ε) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
